molecular formula C15H12BrN3O5S B11471685 N-[(5-bromofuran-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[(5-bromofuran-2-yl)methyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11471685
M. Wt: 426.2 g/mol
InChI Key: POCKLNZWHRHVAN-UHFFFAOYSA-N
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Description

3-[(BENZENESULFONYL)METHYL]-N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of benzenesulfonyl, bromofuran, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(BENZENESULFONYL)METHYL]-N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonylation of benzene using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Bromofuran intermediate synthesis: The bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Oxadiazole ring formation: The cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Coupling reactions: The final step involves coupling the benzenesulfonyl and bromofuran intermediates with the oxadiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(BENZENESULFONYL)METHYL]-N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

3-[(BENZENESULFONYL)METHYL]-N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(BENZENESULFONYL)METHYL]-N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the bromofuran and oxadiazole moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the bromofuran moiety, which may reduce its biological activity.

    N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Lacks the benzenesulfonyl group, which may affect its interaction with molecular targets.

Uniqueness

The presence of both benzenesulfonyl and bromofuran moieties in 3-[(BENZENESULFONYL)METHYL]-N-[(5-BROMOFURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C15H12BrN3O5S

Molecular Weight

426.2 g/mol

IUPAC Name

3-(benzenesulfonylmethyl)-N-[(5-bromofuran-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H12BrN3O5S/c16-12-7-6-10(23-12)8-17-14(20)15-18-13(19-24-15)9-25(21,22)11-4-2-1-3-5-11/h1-7H,8-9H2,(H,17,20)

InChI Key

POCKLNZWHRHVAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br

Origin of Product

United States

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